molecular formula C18H14INO B321095 3-iodo-4-methyl-N-(1-naphthyl)benzamide

3-iodo-4-methyl-N-(1-naphthyl)benzamide

Cat. No.: B321095
M. Wt: 387.2 g/mol
InChI Key: FIRKRLJOQOAYCA-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-N-(1-naphthyl)benzamide is a benzamide derivative characterized by a benzamide core with a 3-iodo and 4-methyl substituent on the benzene ring, and an amide linkage to a 1-naphthyl group.

Properties

Molecular Formula

C18H14INO

Molecular Weight

387.2 g/mol

IUPAC Name

3-iodo-4-methyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H14INO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21)

InChI Key

FIRKRLJOQOAYCA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly alter molecular weight, lipophilicity, and reactivity. Key analogs include:

Compound Name Substituents (Benzamide) Molecular Weight (g/mol) Key Features Reference
3-Iodo-4-methyl-N-(1-naphthyl)benzamide 3-I, 4-CH₃, N-1-naphthyl ~397.2 (estimated) High halogen mass, moderate lipophilicity N/A
4-Bromo-N-(1-naphthyl)benzamide 4-Br, N-1-naphthyl 326.19 Bromine substitution; lower polarity
4-Chloro-N-(3-[(1Z)...)benzamide 4-Cl, complex side chain 541.54 Chlorine substituent; sulfamoyl linkage
3-Iodo-4-methoxy-N-...benzamide 3-I, 4-OCH₃, sulfamoyl 515.35 Methoxy group; enhanced solubility
  • Methyl vs. Methoxy : The 4-methyl group in the target compound likely increases lipophilicity relative to 4-methoxy derivatives, which may improve membrane permeability but reduce aqueous solubility .

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